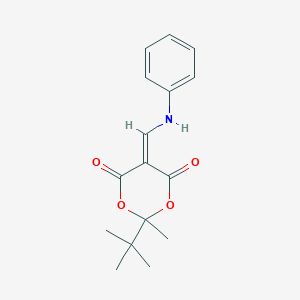
5-(anilinomethylene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(anilinomethylene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione, also known as AMD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 5-(anilinomethylene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione is not fully understood, but it is believed to involve the formation of reactive intermediates that can interact with biological molecules. This compound has been shown to inhibit the activity of various enzymes, including proteases and kinases, which play important roles in many biological processes. This compound has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases, including neurodegenerative diseases and cardiovascular diseases.
実験室実験の利点と制限
5-(anilinomethylene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione has several advantages for lab experiments, including its high reactivity, versatility, and ease of synthesis. However, this compound also has some limitations, including its potential toxicity and instability in aqueous solutions. Therefore, careful handling and storage of this compound are required to ensure its safety and stability.
将来の方向性
There are several future directions for the study of 5-(anilinomethylene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione, including the development of new synthesis methods, the exploration of its potential applications in drug discovery and material science, and the elucidation of its mechanism of action. Additionally, the study of this compound in vivo is needed to fully understand its potential therapeutic effects and toxicity. Overall, the study of this compound has the potential to lead to the development of new drugs and materials with unique properties and applications.
合成法
The synthesis of 5-(anilinomethylene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione involves the reaction of aniline and diethyl malonate in the presence of a base catalyst to form an intermediate compound. The intermediate compound is then reacted with tert-butyl acetoacetate and a strong acid catalyst to form this compound. This method of synthesis has been extensively studied and optimized to produce high yields of this compound.
科学的研究の応用
5-(anilinomethylene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione has been studied for its potential applications in various fields, including organic synthesis, drug discovery, and material science. In organic synthesis, this compound has been used as a versatile building block for the synthesis of complex molecules due to its unique structure and reactivity. In drug discovery, this compound has been studied as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In material science, this compound has been used as a monomer for the synthesis of polymer materials with unique properties.
特性
IUPAC Name |
5-(anilinomethylidene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-15(2,3)16(4)20-13(18)12(14(19)21-16)10-17-11-8-6-5-7-9-11/h5-10,17H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTUYQDOYLPHGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CNC2=CC=CC=C2)C(=O)O1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-{[(4-nitrophenyl)acetyl]amino}isophthalic acid](/img/structure/B5698974.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2,6-dimethoxybenzamide](/img/structure/B5698982.png)
![methyl 4-[(3-chloro-4-methylbenzoyl)amino]benzoate](/img/structure/B5698989.png)
![2-(2-fluorophenyl)-5-{[2-(4-morpholinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5698995.png)

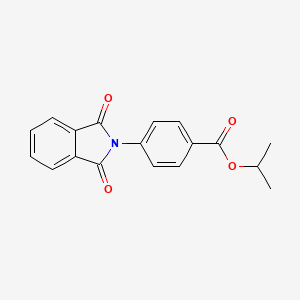
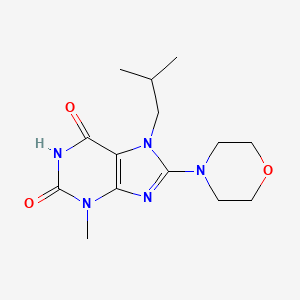
![3-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5699040.png)
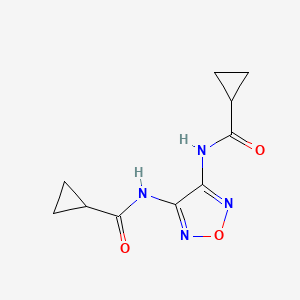
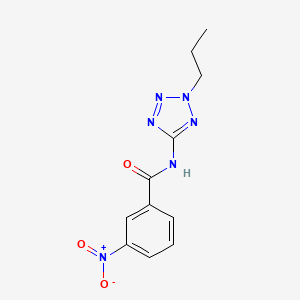
![3-fluoro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5699052.png)